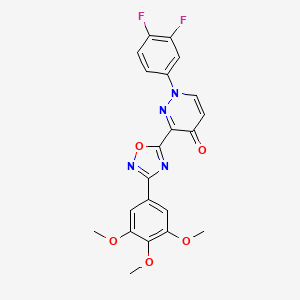
1-(3,4-difluorophenyl)-3-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)pyridazin-4(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,4-difluorophenyl)-3-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)pyridazin-4(1H)-one is a useful research compound. Its molecular formula is C21H16F2N4O5 and its molecular weight is 442.379. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 1-(3,4-difluorophenyl)-3-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)pyridazin-4(1H)-one is a hybrid molecule that integrates a pyridazinone core with an oxadiazole moiety. This structural combination is significant as it may enhance the biological activity of the compound through synergistic effects. The biological activity of such compounds has been a focus of research due to their potential therapeutic applications, particularly in oncology and other disease areas.
Chemical Structure and Properties
The chemical formula of the compound is C20H18F2N4O4 with a molecular weight of approximately 404.38 g/mol. The presence of fluorine atoms and methoxy groups in its structure suggests potential interactions with biological targets.
Research indicates that oxadiazole derivatives exhibit various mechanisms of action, particularly in anticancer activity. They are known to inhibit critical enzymes involved in cancer cell proliferation, such as:
- Thymidylate synthase
- Histone deacetylases (HDAC)
- Topoisomerases
These enzymes play pivotal roles in DNA synthesis and repair, making them attractive targets for cancer therapy .
Biological Activity Overview
The biological activities associated with this compound can be categorized as follows:
Anticancer Activity
- Cell Proliferation Inhibition : Studies have shown that oxadiazole derivatives can significantly inhibit the proliferation of various cancer cell lines. For instance, compounds similar to the one have demonstrated IC50 values in the micromolar range against breast cancer (MCF-7) and prostate cancer (DU145) cells .
- Apoptosis Induction : The compound may induce apoptosis through the activation of caspase pathways, which are crucial for programmed cell death. This effect has been observed in several studies involving related oxadiazole compounds .
Antimicrobial Activity
Oxadiazole derivatives have also been evaluated for their antimicrobial properties. They exhibit activity against a range of bacterial strains due to their ability to disrupt bacterial cell wall synthesis and function .
Antioxidant Properties
The presence of methoxy groups enhances the antioxidant capacity of these compounds. Antioxidants are vital for combating oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders .
Case Studies
Several studies have explored the biological activity of oxadiazole derivatives:
- Study on Anticancer Potential : A review highlighted the anticancer potential of 1,3,4-oxadiazoles by demonstrating their ability to inhibit telomerase activity and HDACs in vitro. This study emphasized the importance of structural modifications in enhancing bioactivity .
- Antimicrobial Efficacy : Another research article reported on a series of oxadiazole derivatives that showed promising antibacterial activity against both Gram-positive and Gram-negative bacteria. The study provided MIC values indicating significant potency compared to standard antibiotics .
Data Summary Table
Propriétés
IUPAC Name |
1-(3,4-difluorophenyl)-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridazin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16F2N4O5/c1-29-16-8-11(9-17(30-2)19(16)31-3)20-24-21(32-26-20)18-15(28)6-7-27(25-18)12-4-5-13(22)14(23)10-12/h4-10H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKXBPRTULKACSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NOC(=N2)C3=NN(C=CC3=O)C4=CC(=C(C=C4)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16F2N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














